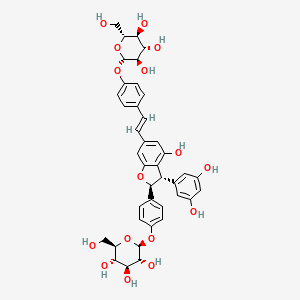
CID 21628550
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isohomohalichondrin B (CID 21628550) is a polyether macrolide compound isolated from the Lissodendoryx sponge. It has shown significant cytotoxic activity against various human cancer cell lines and has potential as an anti-tumor drug . The molecular formula of this compound is C61H86O19, and its molecular weight is 1123.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 21628550 involves complex organic reactions, typically starting from marine sponge extracts. The isolation and purification processes are crucial to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including esterification, cyclization, and macrolide formation.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase. Large-scale production would require optimization of the extraction and purification processes from marine sponges or the development of synthetic analogs that mimic the biological activity of the natural compound.
化学反応の分析
Types of Reactions
CID 21628550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
CID 21628550 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and macrolide synthesis.
Industry: The compound’s unique structure and biological activity make it a candidate for developing new pharmaceuticals and therapeutic agents.
作用機序
CID 21628550 exerts its effects by binding to tubulin, a protein involved in cell division. This binding inhibits GTP binding to tubulin, preventing microtubule assembly and causing cell cycle arrest in the G2/M phase . The compound also induces apoptosis in cancer cells by disrupting the normal function of microtubules, leading to cell death.
類似化合物との比較
Similar Compounds
Vincristine: Another anti-tubulin agent used in cancer therapy.
Vinblastine: Similar to vincristine, it inhibits microtubule formation.
Maytansine: A potent anti-tubulin compound with similar cytotoxic effects.
Uniqueness of CID 21628550
This compound is unique due to its marine origin and complex polyether macrolide structure. Its ability to induce apoptosis in both wild-type and mutated p53 cancer cells sets it apart from other anti-tubulin agents . Additionally, its potential for large-scale synthesis and modification makes it a promising candidate for further research and development.
特性
分子式 |
C61H86O19 |
|---|---|
分子量 |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47+,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |
InChIキー |
WVWWZNXKZNACRW-CVINHSFQSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
正規SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
同義語 |
IHB cpd isohomohalichondrin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


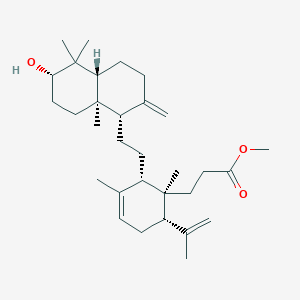

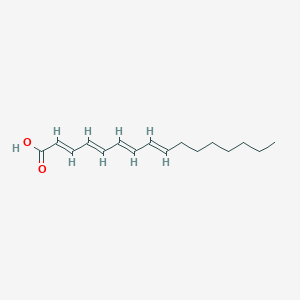
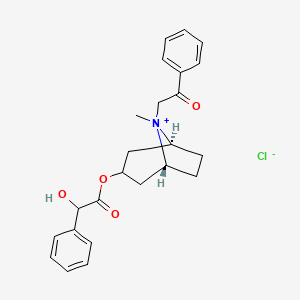

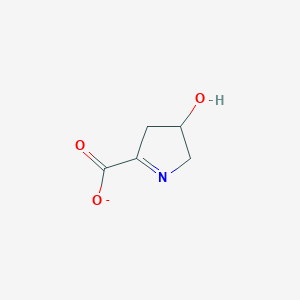

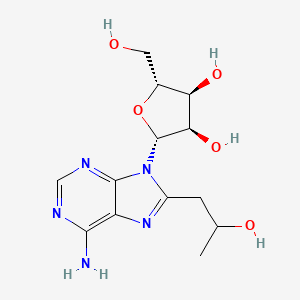
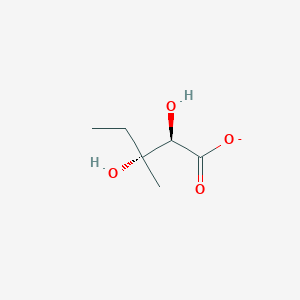

![methyl (2R)-2-[(1S,5R,6S,7S,11S,13R,17S)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate](/img/structure/B1257548.png)


